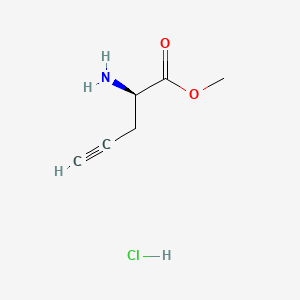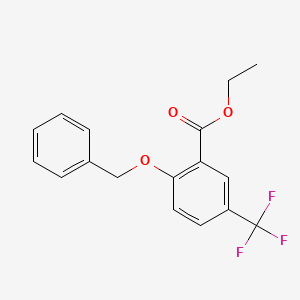![molecular formula C11H18ClNO B14029877 (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an isopropyl-substituted phenyl ring, and a hydrochloride salt form. Its chiral nature makes it an interesting subject for research and development in stereochemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-Amino-2-(4-isopropylphenyl)ethanol.
Reaction with Hydrochloric Acid: The starting material is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-2-(4-tert-butylphenyl)ethan-1-ol hydrochloride: A compound with a tert-butyl group on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-propylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-3-9-4-6-10(7-5-9)11(12)8-13;/h4-7,11,13H,2-3,8,12H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
QRCNSPBTMSOOTH-RFVHGSKJSA-N |
SMILES isomérique |
CCCC1=CC=C(C=C1)[C@@H](CO)N.Cl |
SMILES canonique |
CCCC1=CC=C(C=C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



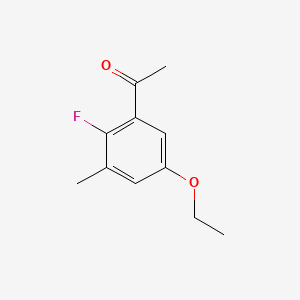
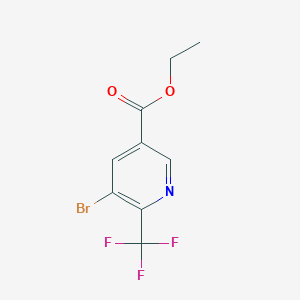
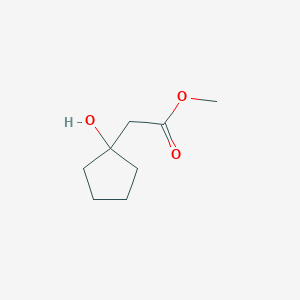
![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

